molecular formula C9H9NO4 B1338855 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 88302-06-1

5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B1338855
CAS RN: 88302-06-1
M. Wt: 195.17 g/mol
InChI Key: HOSMSJUGKUGGDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various derivatives of dihydropyridine carboxylic acids has been explored in several studies. One approach described the creation of esters of 2-substituted 5-acetyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids through the reaction of sodium acetoacetamide with different oxoalkanoates, which could then be converted to the corresponding carboxylic acids via alkaline hydrolysis . Another study focused on the efficient synthesis of 6-acetyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid starting from 3,3-dimethoxy-2-butanone, suggesting a mechanism involving dehydration of a sterically hindered enamide . Additionally, the synthesis of methyl 4-aryl-6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylates and their corresponding acids was achieved by reacting methyl esters of acylpyruvic acids with malononitrile and cyanoacetamide .

Molecular Structure Analysis

The molecular structure of a related compound, 3-amino-5-acetyl-4,7-dihydro-6-methyl-4-(2-nitrophenyl)-2-cyanothieno[2,3-b]-pyridine, was determined using X-ray diffraction, revealing specific features of its molecular packing in the crystal. The study found two crystallographically independent molecules in the structure, which could be considered a pair of enantiomers. The pseudosymmetry of the crystal structure was also discussed, along with the potential for forming similar molecular packing with higher crystallographic symmetry .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The antiradical activity of dihydropyridine derivatives was investigated, with a focus on 5-acetyl-2-alkylthio-4-aryl-6-methyl-1,4-dihydropyridine-3-carboxylic acid nitriles. The study found that the highest antiradical activity was observed in a compound with two hydroxyl groups in the 4-phenyl substituent, indicating that the substitution pattern on the dihydropyridine ring can significantly influence the physical and chemical properties of these compounds .

Case Studies

The papers provided do not include specific case studies related to 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. However, the synthesis and activity studies mentioned above serve as case examples of the broader research into dihydropyridine derivatives and their potential applications, such as the cardiotonic activity of certain esters and the antiradical properties of nitrile derivatives .

Scientific Research Applications

Synthesis and Characterization

  • General Approach for Synthesis : Kumar et al. (2013) described a versatile synthesis method for highly functionalized 6-oxo-1,6-dihydropyridines, showcasing a route that could potentially include structures similar to 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, indicating its importance in synthetic chemistry Kumar et al., 2013.

  • Novel Compounds with Biological Activities : Wanare (2022) discussed the synthesis and evaluation of novel thiopyrimidine-glucuronide compounds showing promising biological activities. While the compound is not directly mentioned, the synthetic approach could be relevant for derivatives of 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Wanare, 2022.

  • Synthesis of Pyrido and Thieno Derivatives : Bakhite et al. (2005) elaborated on the synthesis of novel pyrido and thieno derivatives from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, providing insights into complex synthetic routes that might include or relate to the target compound Bakhite et al., 2005.

Antiradical Activity

  • Synthesis and Antiradical Activity : Tirzite et al. (2002) synthesized novel 5-acetyl-2-alkylthio-4-aryl-6-methyl-1,4-dihydropyridine-3-carboxylic acid nitriles, demonstrating significant antiradical activity among synthesized compounds. This suggests the potential for the target compound or its derivatives in antioxidant applications Tirzite et al., 2002.

Advanced Synthesis Techniques

  • Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation : Bacchi et al. (2005) reported on the synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation, a method that could be adaptable to synthesize derivatives of 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, showcasing the compound's relevance in developing novel synthetic methodologies Bacchi et al., 2005.

Future Directions

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . Thus, continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

properties

IUPAC Name

5-acetyl-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-4-6(5(2)11)3-7(9(13)14)8(12)10-4/h3H,1-2H3,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSMSJUGKUGGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C(=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60530550
Record name 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60530550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

CAS RN

88302-06-1
Record name 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60530550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture containing 34 g of 5-acetyl-1,2-dihydro-6-methyl-2-oxonicotinamide, 50 ml of concentrated sulfuric acid and 100 ml of water was heated on a steam bath with stirring for 6 hours. The hot reaction solution was filtered and to the filtrate was added 50 ml of water. The resulting mixture was allowed to stand at room temperature overnight whereupon the product crystallized out. The separated product was collected, washed with water, dried in a vacuum oven at 90°-95° C. to yield 16.8 g of 5-acetyl-1,2-dihydro-6-methyl-2-oxonicotinic acid, m.p. 238°-241° C. This acid was recrystallized from methanol and dried to yield 14.7 g of 5-acetyl-1,2-dihydro-6-methyl-2-oxonicotinic acid, m.p. 241°-243° C.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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